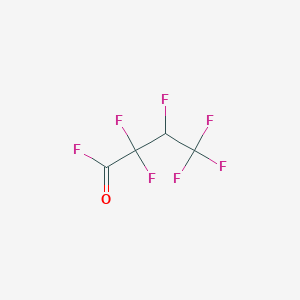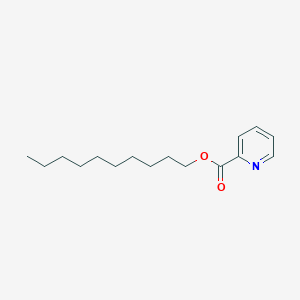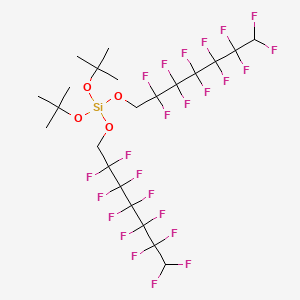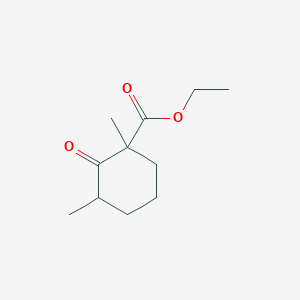
2,2,3,4,4,4-Hexafluorobutanoyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,4,4,4-Hexafluorobutanoyl fluoride is a fluorinated organic compound with the molecular formula C4H2F6O. It is known for its high reactivity and unique chemical properties, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,4,4,4-Hexafluorobutanoyl fluoride typically involves the fluorination of butanoyl fluoride derivatives. One common method is the reaction of butanoyl fluoride with elemental fluorine or fluorinating agents such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of fluorine and the potential for exothermic reactions .
Chemical Reactions Analysis
Types of Reactions
2,2,3,4,4,4-Hexafluorobutanoyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines and alcohols to form corresponding substituted products.
Hydrolysis: In the presence of water, it hydrolyzes to form hexafluorobutyric acid and hydrogen fluoride.
Reduction: It can be reduced to hexafluorobutanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide (DMSO) at room temperature.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.
Reduction: Reducing agents such as LiAlH4 are used in anhydrous ether solvents under inert atmosphere.
Major Products
Nucleophilic Substitution: Produces substituted fluorinated compounds.
Hydrolysis: Yields hexafluorobutyric acid and hydrogen fluoride.
Reduction: Forms hexafluorobutanol.
Scientific Research Applications
2,2,3,4,4,4-Hexafluorobutanoyl fluoride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of fluorinated organic compounds and polymers.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with enhanced metabolic stability.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties such as high thermal stability and chemical resistance
Mechanism of Action
The mechanism of action of 2,2,3,4,4,4-Hexafluorobutanoyl fluoride involves its high electronegativity and ability to form strong bonds with other atoms. This compound can interact with various molecular targets, including enzymes and receptors, by forming stable covalent bonds. These interactions can modulate the activity of the target molecules, leading to changes in biochemical pathways and physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
- Perfluorobutanesulfonyl fluoride
- 2,2,3,4,4,4-Hexafluorobutyl acrylate
Uniqueness
2,2,3,4,4,4-Hexafluorobutanoyl fluoride is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications. Its ability to undergo various chemical reactions and form stable products further enhances its versatility in scientific research and industrial processes .
Properties
Molecular Formula |
C4HF7O |
|---|---|
Molecular Weight |
198.04 g/mol |
IUPAC Name |
2,2,3,4,4,4-hexafluorobutanoyl fluoride |
InChI |
InChI=1S/C4HF7O/c5-1(4(9,10)11)3(7,8)2(6)12/h1H |
InChI Key |
JBSOSYNGEZYABQ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(=O)F)(F)F)(C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dithiolane]](/img/structure/B14745688.png)
![4-Chloro-6-[2-(4-fluorophenyl)ethyl]pyrimidin-2-amine](/img/structure/B14745708.png)

![[(4R,4aR,5S,7R,8S,8aR)-5-hydroxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate](/img/structure/B14745711.png)


![4-Oxazolidinone, 3-ethyl-5-[2-(3-ethyl-2(3H)-benzothiazolylidene)-1-methylethylidene]-2-thioxo-](/img/structure/B14745729.png)






